molecular formula C17H14N2O3 B4279497 2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide

2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide

Cat. No. B4279497
M. Wt: 294.30 g/mol
InChI Key: WPGOGVHGJRFBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide is a heterocyclic compound that belongs to the chromene family. It has shown potential in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and physiological effects:
Studies have shown that 2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide has various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation. It has also been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide in lab experiments is its unique properties that make it a potential candidate for various scientific research applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to study its effects on specific pathways and enzymes.

Future Directions

There are many future directions for the study of 2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide. One area of research could be to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could be to study its effects on specific signaling pathways and enzymes to better understand its mechanism of action. Additionally, more studies could be conducted to investigate its potential use in cancer treatment.

Scientific Research Applications

2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-imino-8-methoxy-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-21-14-9-5-6-11-10-13(16(18)22-15(11)14)17(20)19-12-7-3-2-4-8-12/h2-10,18H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGOGVHGJRFBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.